1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
Overview
Description
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . It is known for its unique structure, which includes a bromine atom attached to a methylphenyl group and a pyrrolidinone ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
Synthesis and Chemical Development
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one has been utilized in the synthesis of various compounds. For instance, it was used in the synthesis of a biphenyl carboxylic acid derivative via a Pd/C-mediated Suzuki coupling approach. This compound was generated with an optimized yield of 86% under certain conditions, demonstrating its efficacy in complex chemical synthesis processes (Ennis et al., 1999).
Molecular Structure and Properties
Research on the molecular structure of related compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, has provided insights into their conformational properties. Studies using crystal structure analysis revealed the non-planarity of such compounds in solution and their specific dihedral angles in solid form (Fujiwara et al., 1977). This information is crucial for understanding the chemical behavior and potential applications of these compounds.
Pharmaceutical Research and Drug Design
Although your request excludes information related to drug use and dosage, it's important to note that compounds structurally similar to this compound have been explored in pharmaceutical research. For instance, pyrrolidine derivatives have been investigated for their potential in inhibiting alpha-mannosidase activity and impacting the growth of human tumor cells. This highlights the broader relevance of such compounds in medicinal chemistry and drug design (Fiaux et al., 2005).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with pyrrolidine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (H
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHABBHGGYQEDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459152 | |
Record name | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197450-39-8 | |
Record name | 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromo-3-methylphenyl)-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one in the context of the research article?
A1: this compound serves as a key intermediate in the multikilogram-scale synthesis of 2′-methyl-4′-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid []. This final compound likely possesses biological activity, though the article focuses on optimizing its large-scale production.
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